2,2,5,5-Tetramethyloctane
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Overview
Description
2,2,5,5-Tetramethyloctane is a hydrocarbon with the molecular formula C12H26. It is an alkane, meaning it consists solely of carbon and hydrogen atoms connected by single bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyloctane can be achieved through various methods. One common approach involves the alkylation of smaller alkanes using suitable catalysts under controlled conditions. For instance, the reaction of 2,2,5,5-tetramethylhexane with ethyl chloride in the presence of aluminum chloride as a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of petrochemical feedstocks. The process may include catalytic cracking and subsequent alkylation reactions to achieve the desired product. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethyloctane primarily undergoes substitution reactions due to the stability of its carbon-hydrogen bonds. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Halogenation using chlorine or bromine in the presence of light or a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize this compound, although the reaction conditions need to be carefully controlled to prevent over-oxidation.
Major Products
Substitution: Halogenated derivatives of this compound.
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Scientific Research Applications
2,2,5,5-Tetramethyloctane has several applications in scientific research:
Chemistry: Used as a reference compound in studies of hydrocarbon reactivity and stability.
Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.
Medicine: Explored as a potential solvent for drug delivery systems.
Industry: Utilized as a solvent in various industrial processes due to its non-polar nature and stability.
Mechanism of Action
The mechanism by which 2,2,5,5-Tetramethyloctane exerts its effects is primarily through its interactions with other molecules. As a non-polar compound, it can dissolve other non-polar substances, making it useful as a solvent. Its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetramethyloctane: Another isomer with similar molecular weight but different structural arrangement.
2,2,4,5-Tetramethyloctane: Differing in the position of methyl groups, affecting its physical and chemical properties.
Uniqueness
2,2,5,5-Tetramethyloctane is unique due to its specific arrangement of methyl groups, which imparts distinct steric and electronic properties. This makes it particularly stable and less reactive compared to other isomers .
Properties
CAS No. |
62183-83-9 |
---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,2,5,5-tetramethyloctane |
InChI |
InChI=1S/C12H26/c1-7-8-12(5,6)10-9-11(2,3)4/h7-10H2,1-6H3 |
InChI Key |
RJJMZKVKQLGGDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)CCC(C)(C)C |
Origin of Product |
United States |
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